molecular formula C17H12N2O2 B12521591 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile CAS No. 656234-00-3

4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile

Cat. No.: B12521591
CAS No.: 656234-00-3
M. Wt: 276.29 g/mol
InChI Key: LFBGMVDVQIESSJ-UHFFFAOYSA-N
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Description

4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile is a chemical compound with the molecular formula C17H12N2O2. This compound is notable for its unique structure, which includes both isoquinoline and benzonitrile moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the isoquinoline moiety . The reaction conditions often include the use of solvents such as DMF (dimethylformamide) and catalysts like Fe3O4-CTAB nanoparticles to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can help in achieving high yields and purity. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(5-oxo-1-methoxyisoquinolin-4-yl)benzonitrile, while reduction of the nitrile group can produce 4-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzylamine.

Scientific Research Applications

4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The nitrile group can also participate in coordination with metal ions, affecting various biochemical pathways .

Properties

CAS No.

656234-00-3

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

4-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile

InChI

InChI=1S/C17H12N2O2/c1-21-17-13-3-2-4-15(20)16(13)14(10-19-17)12-7-5-11(9-18)6-8-12/h2-8,10,20H,1H3

InChI Key

LFBGMVDVQIESSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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